molecular formula C23H21N3O2S2 B11479233 N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide

N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11479233
M. Wt: 435.6 g/mol
InChI Key: VRVWFCSYRNIMGZ-UHFFFAOYSA-N
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Description

N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine group, a thiazole ring, and a benzothiophene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone under acidic conditions.

    Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a halogenated precursor.

    Coupling with Benzothiophene: The final step involves coupling the thiazole-morpholine intermediate with benzothiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and benzothiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and benzothiophene rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the morpholine group.

Scientific Research Applications

N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole and benzothiophene rings are crucial for its binding affinity and specificity. The morpholine group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide
  • 1-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]indole-2-carboxamide

Uniqueness

N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide is unique due to its combination of a thiazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

N-[4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H21N3O2S2/c27-22(21-13-17-3-1-2-4-20(17)30-21)24-18-7-5-16(6-8-18)23-25-19(15-29-23)14-26-9-11-28-12-10-26/h1-8,13,15H,9-12,14H2,(H,24,27)

InChI Key

VRVWFCSYRNIMGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5S4

Origin of Product

United States

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